RGS4 Primary Screening Hit: Qualitative Distinction from Structurally Related Carboximidamides
In a primary cell-based high-throughput screening assay conducted by the Johns Hopkins Ion Channel Center (PubChem AID associated with JHICC_RGS_Act_HTS), N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide was evaluated for activator activity against regulator of G-protein signaling 4 (RGS4) isoform 2 . The screening record confirms the compound was tested in this assay context. However, no quantitative activity value (EC50, IC50, % activation) or hit-calling outcome (active/inactive designation) is publicly available for this compound in any accessible database or publication . The structurally related carboximidamide CHEMBL2037228, which differs in its core scaffold (bearing an oxadiazole-dione rather than pyridine), showed an IC50 of 14 nM in a flow cytometry protein interaction assay for RGS4-Galpha0 inhibition [1]. No direct head-to-head comparison between these two compounds exists in any published source.
| Evidence Dimension | RGS4 modulator activity |
|---|---|
| Target Compound Data | Tested in JHICC_RGS_Act_HTS primary screen; quantitative result not publicly disclosed |
| Comparator Or Baseline | CHEMBL2037228 (structurally distinct scaffold): IC50 = 14 nM for RGS4-Gα0 protein-protein interaction inhibition by flow cytometry |
| Quantified Difference | Not calculable; target compound's quantitative data absent |
| Conditions | Target compound: primary cell-based HTS assay (JHICC). Comparator: in vitro flow cytometry protein interaction assay. |
Why This Matters
The absence of publicly available quantitative RGS4 activity data for this compound prevents any procurement decision based on this target; users requiring RGS4 tool compounds should consider CHEMBL2037228 unless proprietary data are obtained from the vendor.
- [1] BindingDB Entry BDBM50384776 (CHEMBL2037228). IC50 = 14 nM for RGS4-Galpha0 interaction inhibition by flow cytometry protein interaction assay. View Source
